N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide -

N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide

Catalog Number: EVT-4247771
CAS Number:
Molecular Formula: C20H15N3O3
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized PEGs

  • Compound Description: These are a class of bola-amphiphilic molecules containing two azaheterocyclic cores (1,3,4-oxadiazole and 1,2,3-triazole) linked by a PEG chain. They were synthesized via a Cu-catalyzed click reaction and investigated as potential fluorescent chemosensors for electron-deficient species like nitro-explosives (DNT, TNT, PETN) and Hg2+ ions. They exhibited a "turn-off" fluorescence response toward these analytes.

2. N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

  • Compound Description: This series of compounds incorporates a 1,3,4-oxadiazole ring substituted at the 5-position with either a methyl or phenyl group. These compounds also feature a 3,6-dihydropyridine ring linked to the oxadiazole and further derivatized with benzamide or benzenesulfonamide moieties.

3. 3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile (I)

  • Compound Description: This compound is a 1,3,4-oxadiazole derivative featuring a 4-methoxyphenyl group at the 5-position of the oxadiazole ring. It also includes a 3-methoxy-4-benzonitrile substituent attached to the oxadiazole core through a methoxy linker.

4. N-(4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide (II)

  • Compound Description: Similar to compound (I), this molecule possesses a 1,3,4-oxadiazole core, but with a 4-chlorophenyl substituent at the 5-position. Additionally, it contains a 4-acetamidophenyl group linked via a methoxy bridge to the oxadiazole ring.

5. N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline

  • Compound Description: This compound is characterized by a central triphenylamine unit connected to a 1,3,4-oxadiazole ring. The 5-position of the oxadiazole is substituted with a 4-pyridyl group.

6. 2,9,16,23-Tetra-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamidometallophthalocyanines

  • Compound Description: These compounds are metallophthalocyanines with four peripheral benzamide substituents, each further modified with a 5-phenyl-1,3,4-oxadiazole moiety.

7. 4-(5-Aryl-1,3,4-oxadiazol-2-yl)phenylhydrazines

  • Compound Description: This class of compounds features a 1,3,4-oxadiazole ring with an aryl group at the 5-position and a phenylhydrazine moiety at the 2-position. These derivatives were synthesized from 3-(4-hydrazinocarbonylphenyl)sydnones and evaluated for potential fluorescence activity.

8. N‐Phenyl‐N‐{4‐[5‐(2‐phenyl‐3‐pyridyl)‐1,3,4‐oxadiazol‐2‐yl]phenyl}aniline

  • Compound Description: This compound is a bipolar ligand comprising a triphenylamine unit linked to a 1,3,4-oxadiazole ring. A 2-phenyl-3-pyridyl group is attached to the 5-position of the oxadiazole.

9. (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) Derivatives

  • Compound Description: This series comprises derivatives of VNI, a known inhibitor of protozoan CYP51. These derivatives were designed as potential antifungal agents targeting the fungal sterol 14α-demethylase (CYP51). They feature a 5-phenyl-1,3,4-oxadiazole core linked to a benzamide moiety, which is further substituted with a chiral (R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl group.

10. 3-(4-Acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

  • Compound Description: This series of compounds consists of a 2H-chromen-2-one (coumarin) ring system linked to a 4,5-dihydro-1,3,4-oxadiazole ring. The oxadiazole ring is substituted with an acetyl group at the 4-position and a substituted phenyl ring at the 5-position.

11. (E)-5-Benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one Derivatives

  • Compound Description: This series features a (E)-5-benzylidenethiazol-4(5H)-one core structure connected to a 4-nitrophenyl-1,3,4-oxadiazole unit through a methoxyphenyl linker.

12. N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8)

  • Compound Description: This compound integrates a 5-phenyl-1,3,4-oxadiazole moiety into a naphtha[2,1-b]furan scaffold. The naphthofuran ring system is further substituted with a bromine atom and an acetamide group.

13. N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (5)

  • Compound Description: This molecule resembles compound (8), with the key difference being the presence of a nitro group instead of a bromine atom on the naphtha[2,1-b]furan ring system.

14. {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol

  • Compound Description: This compound comprises a 1,3,4-oxadiazole ring with a 4-tert-butylphenyl group at the 5-position. A phenylmethanol moiety is directly attached to the 2-position of the oxadiazole.

15. N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

  • Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a 5-methyl-1-phenyl-1H-pyrazole group at the 5-position and a N,N-dimethylaniline moiety at the 2-position.

16. 3-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Derivatives

  • Compound Description: This series of compounds features a 2H-chromen-2-one (coumarin) ring system connected to a 4,5-dihydro-1,3,4-oxadiazole ring. The oxadiazole ring is substituted with an acetyl group at the 4-position and a phenyl ring at the 5-position. These derivatives were synthesized and screened for their anthelmintic activity.

17. N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

  • Compound Description: This compound features a hybrid ring system comprising a thiazole and a 1,3,4-oxadiazole ring. The thiazole ring is substituted with a benzamide group and a methyl group, while the oxadiazole ring is substituted with a phenyl ring at the 5-position.

18. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: This compound features a pyridazin-3(2H)-one ring system connected to a 5-phenyl-1,3,4-oxadiazole unit through a methylene linker. The pyridazinone ring is further substituted with a chlorine atom and a dimethylamino group.

19. N-(3-Chloro-2-oxo-4-substituted phenylazetidin-1-yl)isonicotinamides

  • Compound Description: This series of compounds is based on an azetidine ring core, substituted with a chlorine atom, an oxo group, and a substituted phenyl ring. The nitrogen of the azetidine is further linked to an isonicotinamide moiety.

20. 4-(5-Substituted phenyl-1,3,4-oxadiazol-2-yl)pyridine Derivatives

  • Compound Description: This series features a pyridine ring directly linked to a 1,3,4-oxadiazole ring, which is further substituted at the 5-position with various groups.

21. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: This group of compounds includes a 1,3,4-oxadiazole ring substituted with either a substituted or unsubstituted phenyl ring at the 5-position. This oxadiazole unit is linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 2,3-dihydro-1,4-benzodioxin-6-yl group.

22. N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Derivatives (SD-1–17)

  • Compound Description: This series of compounds are molecular hybrids incorporating a piperidine ring, a 1,3,4-oxadiazole ring, and a thioacetamide linker. The piperidine is substituted with a benzyl group, and the oxadiazole ring carries a phenyl substituent at the 5-position. These compounds were evaluated for their potential as multifunctional agents against Alzheimer's disease, exhibiting inhibition of hAChE, hBChE, hBACE-1, and Aβ aggregation.

23. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a 5-methyl-2-phenyl-1H-imidazole group at the 5-position. This oxadiazole unit is linked via a thioether group to a phenylethanone moiety.

24. Pt(II) Complexes with 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol (pop) Ancillary Ligand

  • Compound Description: These complexes feature platinum(II) coordinated to a cyclometalated ligand (2-phenylpyridine or 2-(4-trifluoromethyl)phenylpyridine) and a 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol ancillary ligand. These complexes were investigated for their electroluminescence properties in organic light-emitting diodes (OLEDs).

25. N‐(Alkyl/Sub‐stituted aryl)‐N′‐[4‐(5‐cyclohexylamino)‐1,3,4‐thiadiazole‐2‐yl)phenyl]thioureas

  • Compound Description: This series of compounds is characterized by a thiourea core structure. One nitrogen of the thiourea is linked to an alkyl or substituted aryl group, while the other is connected to a phenyl ring. This phenyl ring is further substituted with a 5-cyclohexylamino-1,3,4-thiadiazole moiety. These compounds were evaluated for their anticonvulsant activity.

26. 4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline

  • Compound Description: This compound incorporates a 5-phenyl-1,3,4-oxadiazole unit into a quinoline ring system. The quinoline ring is further decorated with a 4-methylpiperazine substituent and a trifluoromethyl group.

27. 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

  • Compound Description: This compound features a 4,5-dihydro-1,3,4-oxadiazole ring substituted with a methyl group and an oxo group. The 2-position of the oxadiazole ring is connected to a biphenyl group, which is further substituted with a 2,6-difluorobenzamide moiety. This compound showed potent and selective calcium release-activated calcium (CRAC) channel inhibitory activity and was investigated as a potential therapeutic agent for rheumatoid arthritis.

28. 1-(3-Chloropyridin-2-yl)-5-N-substituted-4-(5-(methylthio)-1,3,4-oxadiazol-2-yl)pyrazole Derivatives

  • Compound Description: This series of compounds consists of a pyrazole ring core linked to both a 3-chloropyridine ring and a 5-(methylthio)-1,3,4-oxadiazole ring. The pyrazole ring also carries various N-substituents. These derivatives were designed and synthesized for their potential anti-tobacco mosaic virus (TMV) activity.

29. N-(3-Methoxy-5-methylpyrazin-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide

  • Compound Description: This compound features a 1,3,4-oxadiazole ring connected to a phenyl ring, which is further linked to a pyridine-3-sulfonamide moiety. The sulfonamide group is substituted with a 3-methoxy-5-methylpyrazine ring. This compound has been investigated for its use in combination therapies for the treatment of cancer, particularly prostate cancer.

30. r-1,c-2,t-3,t-4-1,3-Bis(4-methoxyphenyl)-2,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane

  • Compound Description: This molecule is a cyclobutane derivative with two 5-phenyl-1,3,4-oxadiazole units and two 4-methoxyphenyl groups attached to the ring.

31. r-1,c-2,t-3,t-4-1,2-Bis(4-methoxyphenyl)-3,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane

  • Compound Description: This compound is a cyclobutane derivative similar to the previous compound but with a different arrangement of substituents on the cyclobutane ring.

32. 6-Methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one

  • Compound Description: This compound is a chromen-4-one (chromone) derivative featuring a 5-(3-methoxyphenyl)-1,3,4-oxadiazole substituent at the 3-position and a methoxy group at the 6-position.

33. 4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: This compound features a pyridazin-3(2H)-one ring system connected to a 5-phenyl-1,3,4-oxadiazole unit through a methylene linker. The pyridazinone ring is further substituted with a chlorine atom and a morpholine ring.

Properties

Product Name

N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide

IUPAC Name

N-[4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]furan-2-carboxamide

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C20H15N3O3/c1-13-4-2-5-15(12-13)20-23-22-19(26-20)14-7-9-16(10-8-14)21-18(24)17-6-3-11-25-17/h2-12H,1H3,(H,21,24)

InChI Key

JEJCMLHRICIYGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.